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Compound Name:
2-bromo-4-(n-morpholino)-

benzaldehyde

Cat. No.: B1278147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-bromo-4-(n-morpholino)-benzaldehyde is a substituted aromatic aldehyde containing a

bromine atom and a morpholine ring. This compound is of interest to researchers in medicinal

chemistry and drug development due to the prevalence of the morpholine moiety in numerous

biologically active compounds and the potential for diverse chemical modifications of the

benzaldehyde group. The presence of the bromine atom and the morpholino group is

anticipated to influence the molecule's physicochemical properties and biological activity. This

guide provides a comprehensive overview of its molecular structure, physicochemical

properties, a proposed synthesis protocol, and potential biological relevance.

Molecular Structure and Identifiers
The molecular structure of 2-bromo-4-(n-morpholino)-benzaldehyde consists of a benzene

ring substituted with a bromo group at position 2, a morpholino group at position 4, and a

formyl (aldehyde) group at position 1.
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Identifier Value

IUPAC Name 2-bromo-4-(morpholin-4-yl)benzaldehyde

CAS Number 883522-52-9[1]

Molecular Formula C₁₁H₁₂BrNO₂[1]

Molecular Weight 270.12 g/mol [1]

InChI
InChI=1S/C11H12BrNO2/c12-11-7-10(2-1-

9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2

SMILES O=Cc1ccc(cc1Br)N1CCOCC1

Physicochemical Properties
Experimentally determined physicochemical data for 2-bromo-4-(n-morpholino)-
benzaldehyde is limited in publicly available literature. The following table includes predicted

data from chemical suppliers and expected properties based on related compounds.

Property Value Source

Appearance White to off-white solid Predicted[2]

Boiling Point 419.9 ± 45.0 °C Predicted[2]

Density 1.495 ± 0.06 g/cm³ Predicted[2]

pKa 0.70 ± 0.40 Predicted[2]

Melting Point Not available -

Solubility Not available -

Synthesis Protocol
A specific, experimentally validated protocol for the synthesis of 2-bromo-4-(n-morpholino)-
benzaldehyde is not readily available in the surveyed literature. However, a feasible synthetic

route can be proposed based on established methodologies for the synthesis of related 4-
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morpholinobenzaldehyde derivatives. The most likely approach is a nucleophilic aromatic

substitution reaction.

Proposed Synthesis Workflow

Proposed Synthesis Workflow
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Caption: Proposed synthesis of 2-bromo-4-(n-morpholino)-benzaldehyde.
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Detailed Methodology (Analogous to Synthesis of 4-
Morpholinobenzaldehyde)
This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde and should be

optimized for the specific substrate.[3]

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 2-bromo-4-fluorobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and a

suitable base such as potassium carbonate (2.0-3.0 eq).

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or

dimethyl sulfoxide (DMSO).

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir

for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography

(TLC).

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-

water. A precipitate should form.

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Data (Predicted)
While experimental spectra for 2-bromo-4-(n-morpholino)-benzaldehyde are not available,

the expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals for the aldehyde proton, the aromatic

protons, and the morpholine protons. The aldehyde proton should appear as a singlet in the

downfield region (δ 9.5-10.5 ppm). The aromatic protons will show a splitting pattern consistent
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with a 1,2,4-trisubstituted benzene ring. The morpholine protons will likely appear as two

multiplets, corresponding to the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy
The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde

group in the range of δ 185-195 ppm. Aromatic carbons will resonate in the δ 110-160 ppm

region. The carbons of the morpholine ring are expected to appear in the upfield region,

typically between δ 45-70 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the

aldehyde group around 1680-1700 cm⁻¹. Other significant absorptions will include C-H

stretching of the aromatic ring and aldehyde, and C-N and C-O stretching from the morpholine

moiety.

Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation

would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine

ring.

Potential Biological Activity and Signaling Pathway
Direct experimental evidence for the biological activity of 2-bromo-4-(n-morpholino)-
benzaldehyde is not currently published. However, the structural motifs present in the

molecule suggest potential for biological activity, particularly in the area of anti-inflammatory

drug discovery.

A study on a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has

demonstrated anti-inflammatory effects in RAW 264.7 macrophage cells. This compound was

found to inhibit the production of pro-inflammatory mediators by suppressing the

phosphorylation of ERK and p38, and inhibiting the activation of the NF-κB signaling pathway.

This suggests that 2-bromo-4-(n-morpholino)-benzaldehyde may also possess anti-

inflammatory properties and could potentially act on similar signaling pathways.
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Hypothesized Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential mechanism of action for a brominated

benzaldehyde derivative as an inhibitor of pro-inflammatory signaling, based on the findings for

a related compound.
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Potential Anti-inflammatory Mechanism
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Caption: Hypothesized inhibition of inflammatory pathways.
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Conclusion
2-bromo-4-(n-morpholino)-benzaldehyde is a compound with potential for further

investigation in the field of medicinal chemistry. While comprehensive experimental data is

currently lacking, its structural features suggest it may be a valuable building block for the

synthesis of novel bioactive molecules. The presence of the morpholine ring and the bromine

atom on the benzaldehyde scaffold provides opportunities for exploring its anti-inflammatory or

other therapeutic properties. Further research is warranted to fully characterize this compound

and elucidate its biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1278147?utm_src=pdf-body
https://www.benchchem.com/product/b1278147?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/2-bromo-4-n-morpholino-benzaldehyde-883522-52-9
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6492281.htm?N=Global
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB6492281.htm?N=Global
https://www.rsc.org/suppdata/c6/ra/c6ra10373a/c6ra10373a1.pdf
https://www.benchchem.com/product/b1278147#2-bromo-4-n-morpholino-benzaldehyde-molecular-structure
https://www.benchchem.com/product/b1278147#2-bromo-4-n-morpholino-benzaldehyde-molecular-structure
https://www.benchchem.com/product/b1278147#2-bromo-4-n-morpholino-benzaldehyde-molecular-structure
https://www.benchchem.com/product/b1278147#2-bromo-4-n-morpholino-benzaldehyde-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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